Hydroxy sulfentrazone
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Overview
Description
Hydroxy sulfentrazone is a derivative of sulfentrazone, a broad-spectrum herbicide used primarily for the control of broad-leaved weeds and some grass species. Sulfentrazone is known for its high aqueous solubility and volatility, making it effective in various agricultural settings .
Preparation Methods
Hydroxy sulfentrazone can be synthesized through various methods. One common approach involves the sulfonylation of sulfentrazone amine with methanesulfonyl chloride in the presence of a catalyst such as imidazole or 1H-1,2,4-triazole . The reaction conditions typically require elevated temperatures to achieve high yields. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Hydroxy sulfentrazone undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products, depending on the reagents and conditions used.
Reduction: this compound can be reduced to form different derivatives, often using reducing agents like sodium borohydride.
Substitution: This compound can undergo substitution reactions, particularly with halogens, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine. The major products formed from these reactions vary but often include oxidized, reduced, or halogenated derivatives of this compound .
Scientific Research Applications
Hydroxy sulfentrazone has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the behavior of sulfonylated herbicides in various chemical reactions.
Biology: Research has shown its potential in studying the effects of herbicides on plant physiology and biochemistry.
Medicine: While primarily used in agriculture, this compound’s derivatives are being explored for potential medicinal applications.
Industry: It is used in the formulation of herbicidal products for agricultural and non-agricultural applications
Mechanism of Action
Hydroxy sulfentrazone exerts its effects by inhibiting the enzyme protoporphyrinogen oxidase. This inhibition leads to the accumulation of protoporphyrin IX in plant cells, a potent photosensitizer that activates oxygen, causing lipid peroxidation. This process results in chlorosis and desiccation of the plant, ultimately leading to its death .
Comparison with Similar Compounds
Hydroxy sulfentrazone is unique compared to other similar compounds due to its specific mechanism of action and chemical structure. Similar compounds include:
Sulfentrazone: The parent compound, widely used as a herbicide.
Amicarbazone: Another herbicide in the triazolinone class, used for similar applications.
Carfentrazone: A related compound with a similar mechanism of action but different chemical properties
This compound stands out due to its high solubility and volatility, making it particularly effective in various agricultural settings .
Properties
IUPAC Name |
N-[2,4-dichloro-5-[4-(difluoromethyl)-3-(hydroxymethyl)-5-oxo-1,2,4-triazol-1-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2F2N4O4S/c1-24(22,23)17-7-3-8(6(13)2-5(7)12)19-11(21)18(10(14)15)9(4-20)16-19/h2-3,10,17,20H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJKMWPTUGSZCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1Cl)Cl)N2C(=O)N(C(=N2)CO)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2F2N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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